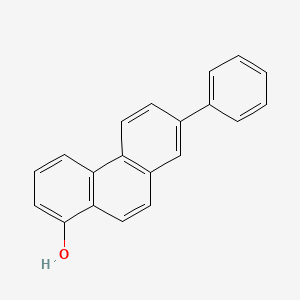

7-Phenylphenanthren-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

108738-16-5 |

|---|---|

Molecular Formula |

C20H14O |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

7-phenylphenanthren-1-ol |

InChI |

InChI=1S/C20H14O/c21-20-8-4-7-18-17-11-9-15(14-5-2-1-3-6-14)13-16(17)10-12-19(18)20/h1-13,21H |

InChI Key |

OEUCOGLDPMTZLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(C=C3)C(=CC=C4)O |

Origin of Product |

United States |

Iii. Chemical Reactivity and Mechanistic Investigations of 7 Phenylphenanthren 1 Ol

Oxidation Reactions and Derived Transformations

The presence of the hydroxyl group on the phenanthrene (B1679779) core marks the primary site for oxidative transformations. The nature of the oxidant and the reaction conditions are anticipated to play a crucial role in determining the regioselectivity and the final products of these reactions.

Regioselective Oxidation Pathways and Product Formation

The oxidation of 7-Phenylphenanthren-1-OL is predicted to proceed via pathways that are highly dependent on the choice of oxidizing agent. The hydroxyl group at the C1 position is a prime target for oxidation to a ketone, which could potentially lead to the formation of 7-phenylphenanthren-1(2H)-one. However, the extended aromatic system of phenanthrene also presents other potential sites for oxidation.

The regioselectivity of such reactions will be influenced by the directing effects of both the hydroxyl and the phenyl groups. The hydroxyl group is an ortho-, para-director, which would activate the C2 and C4 positions for electrophilic attack, a key step in many oxidation mechanisms. Conversely, the phenyl group at C7 will exert its own electronic and steric influence on the reactivity of the adjacent rings. It is conceivable that under specific conditions, oxidation could also occur on the phenanthrene rings, potentially leading to quinone-type structures, although this would likely require harsher reaction conditions.

| Predicted Oxidation Product | Potential Oxidizing Agent | Key Influencing Factors |

| 7-phenylphenanthren-1(2H)-one | Mild oxidants (e.g., PCC, DMP) | Selectivity for the hydroxyl group |

| Phenanthrenequinone derivatives | Strong oxidants (e.g., CrO₃, KMnO₄) | Oxidation of the aromatic core |

| Dihydrodiol derivatives | Osmium tetroxide (OsO₄) | Stereochemistry of the phenanthrene system |

Mechanisms of Oxidative Conversion (e.g., O₂-mediated, radical processes)

The mechanisms governing the oxidative conversion of this compound are likely to be diverse. For the oxidation of the alcohol to a ketone, mechanisms involving the formation of a chromate (B82759) ester followed by an E2 elimination are plausible when using chromium-based reagents.

Oxygen-mediated and radical processes represent another significant avenue for the transformation of this molecule. In the presence of molecular oxygen and a suitable catalyst or initiator, autoxidation could occur. This would likely proceed through a radical chain mechanism, initiated by the abstraction of the hydrogen atom from the hydroxyl group or a benzylic C-H bond on the phenanthrene nucleus. The resulting radical species could then react with oxygen to form peroxy radicals, leading to a cascade of reactions and potentially a complex mixture of oxidized products. The phenyl substituent could play a role in stabilizing or directing these radical intermediates, thereby influencing the product distribution.

Functionalization and Derivatization Strategies

Beyond oxidation, the structure of this compound offers numerous possibilities for the introduction of new functional groups, enabling the synthesis of a wide range of derivatives with potentially novel properties.

C–H Functionalization Methodologies

Direct C–H functionalization has emerged as a powerful tool in modern organic synthesis, and the phenanthrene backbone of this compound provides ample opportunities for such transformations. The electron-rich nature of the aromatic system makes it susceptible to electrophilic aromatic substitution, although the regioselectivity will be a key challenge to control. The directing effects of the existing substituents will be paramount.

Transition-metal-catalyzed C–H activation is another promising strategy. Catalysts based on palladium, rhodium, or iridium could potentially direct the functionalization to specific C-H bonds, guided by the coordinating ability of the hydroxyl group. This approach could allow for the introduction of a variety of substituents, including alkyl, aryl, and heteroaryl groups, at positions that are not readily accessible through classical electrophilic substitution.

Introduction of Diverse Functional Groups

The hydroxyl group itself serves as a handle for a variety of derivatization reactions. Standard transformations such as etherification and esterification would be readily achievable, allowing for the modification of the molecule's solubility and electronic properties.

Furthermore, the aromatic rings can be functionalized through a range of reactions. Halogenation, nitration, and sulfonation are classic examples of electrophilic aromatic substitution that could be applied, with the regiochemical outcome being a subject of experimental investigation. The introduction of these functional groups would then open up further synthetic possibilities, such as cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

| Functionalization Strategy | Potential Reagents/Catalysts | Expected Functional Group |

| Etherification | Alkyl halides, base | Alkoxy (-OR) |

| Esterification | Acyl chlorides, acid anhydrides | Ester (-OCOR) |

| C-H Arylation | Aryl halides, Pd catalyst | Aryl |

| Halogenation | NBS, NCS, Br₂ | Bromo, Chloro |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

Reaction Mechanism Elucidation via Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms governing the transformations of this compound will require a combination of experimental and theoretical approaches. Experimental studies, such as kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates, will provide crucial evidence for proposed mechanistic pathways. For instance, in studying the oxidation reactions, the use of radical scavengers could help to determine the involvement of radical species.

In parallel, theoretical calculations using computational chemistry methods, such as Density Functional Theory (DFT), can provide invaluable insights into the energetics of different reaction pathways, the structures of transition states, and the electronic properties of intermediates. These theoretical models can help to rationalize observed regioselectivities and stereoselectivities and can be used to predict the feasibility of new, unexplored reactions. By combining experimental data with computational modeling, a detailed and robust understanding of the chemical reactivity of this compound can be achieved.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the chemical compound “this compound” that pertains to the detailed outline provided in your request. The search for data on the "Characterization of Intermediates and Transition States" and the "Influence of Reaction Conditions on Selectivity and Yield" for this particular molecule did not yield any relevant results.

Therefore, it is not possible to generate an article that is "thorough, informative, and scientifically accurate" while strictly adhering to the requested outline for "this compound," as the specific research findings required to populate these sections are not present in the public domain.

To provide an article that meets the depth and specificity of your request, published research on the chemical reactivity and mechanistic studies of "this compound" would need to be available. At present, this information could not be located.

Iv. Advanced Spectroscopic and Structural Characterization of 7 Phenylphenanthren 1 Ol

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the molecular formula of a compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure mass with very high accuracy (typically to within 5 ppm), allowing for the differentiation between compounds that have the same nominal mass but different elemental compositions nih.gov. For 7-Phenylphenanthren-1-OL, HRMS would be used to measure its monoisotopic mass and compare it to the calculated theoretical value. A close match confirms the molecular formula C₂₀H₁₄O, thereby validating the identity of the compound nih.govnih.gov.

Table 3: Molecular Formula and Calculated Exact Mass for this compound

| Attribute | Value |

| Molecular Formula | C₂₀H₁₄O |

| Calculated Monoisotopic Mass | 270.1045 g/mol |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the purity assessment and isomeric differentiation of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.govshimadzu.com In the analysis of this compound, GC facilitates the separation of the target compound from synthesis precursors, byproducts, and potential isomers based on differences in their boiling points and affinities for the stationary phase of the GC column. shimadzu.comnsf.gov

The elution order of phenylphenanthrene isomers is often dependent on their thermodynamic stability and molecular shape. researchgate.net For instance, in complex mixtures, different phenylphenanthrene isomers will exhibit distinct retention times, allowing for their separation and individual analysis. researchgate.net The high efficiency of modern capillary columns is crucial for resolving structurally similar isomers that might otherwise co-elute. shimadzu.com

Following separation by the gas chromatograph, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a molecular ion (M⁺) and a series of fragment ions. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by the mass-to-charge ratio (m/z) of these ions. The molecular ion peak confirms the molecular weight of this compound, while the fragmentation pattern provides structural information that can be used to distinguish it from other isomers. For quantitative analysis and achieving high sensitivity, Selected Ion Monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. oup.comresearchgate.net

Table 1: Key Aspects of GC-MS Analysis for this compound

| Parameter | Description | Relevance to this compound |

| Retention Time (RT) | The time taken for a compound to travel through the GC column. | A specific and reproducible RT under defined conditions helps identify the compound and separate it from isomers. |

| Molecular Ion Peak (M⁺) | The peak in the mass spectrum corresponding to the intact molecule, minus one electron. | Confirms the molecular weight of the compound. |

| Fragmentation Pattern | The collection of ions produced when the molecular ion breaks apart. | Provides structural information, creating a unique "fingerprint" to distinguish between isomers. |

| Selected Ion Monitoring (SIM) | A sensitive MS mode that monitors only a few specific m/z values. | Used for accurate quantification and detecting trace levels of the compound or impurities. nih.gov |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides profound insights into the electronic structure and behavior of conjugated systems like this compound.

The UV-Vis absorption spectrum of this compound is governed by electronic transitions within its extensive π-conjugated system, which includes the phenanthrene (B1679779) core and the appended phenyl ring. libretexts.org When the molecule absorbs photons in the UV-Vis range, electrons are promoted from lower-energy molecular orbitals to higher-energy ones. youtube.com The primary transitions observed in such aromatic systems are π → π* transitions, where an electron moves from a bonding π orbital to an antibonding π* orbital. uzh.chlibretexts.org The presence of the hydroxyl group's non-bonding electrons (lone pairs) also allows for n → π* transitions, though these are typically weaker and may be obscured by the more intense π → π* bands. uzh.chlibretexts.org

The conjugation of the phenyl group with the phenanthrene moiety extends the delocalized electron system. This extension has a significant impact on the electronic energy levels, typically lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org Consequently, the absorption maxima (λmax) are shifted to longer wavelengths (a bathochromic or red shift) compared to unsubstituted phenanthrene. libretexts.orgnist.gov The spectrum of phenanthrene itself shows characteristic absorption bands, with a prominent peak around 252 nm in cyclohexane. photochemcad.com The introduction of the phenyl and hydroxyl substituents is expected to produce a more complex spectrum with bands shifted towards the visible region.

Solvatochromism describes the change in a substance's color—or more broadly, its absorption and emission spectra—with a change in solvent polarity. mdpi.com this compound, possessing a polar hydroxyl group and a large, relatively nonpolar aromatic system, is expected to exhibit solvatochromic behavior. The interaction between the solute and solvent molecules can stabilize the ground and excited states to different extents, thereby altering the energy of the electronic transition.

In π → π* transitions, the excited state is often more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. libretexts.org Conversely, for n → π* transitions, the ground state is often more stabilized by polar, protic solvents through interactions like hydrogen bonding with the lone pair electrons. This increased stabilization of the ground state leads to a larger energy gap for the transition, resulting in a blue shift (hypsochromic shift) to shorter wavelengths. libretexts.org The sensitivity of the fluorescence emission spectrum to solvent polarity can also provide information about the change in the molecule's dipole moment upon excitation. mdpi.com

Table 2: Expected Solvatochromic Shifts for this compound

| Transition Type | Effect of Increasing Solvent Polarity | Wavelength Shift | Reason |

| π → π | Lower energy required for transition | Red Shift (Bathochromic) | Stronger stabilization of the more polar excited state. libretexts.org |

| n → π | Higher energy required for transition | Blue Shift (Hypsochromic) | Stronger stabilization of the ground state via solvent interactions (e.g., H-bonding) with the hydroxyl lone pair. libretexts.org |

Excimers are excited-state dimers formed by the association of an excited molecule with a ground-state molecule of the same species. acs.org Aromatic compounds with large planar surfaces, such as phenanthrene and pyrene (B120774) derivatives, are particularly prone to forming excimers in solution, especially at higher concentrations. acs.orgnih.gov

While the monomer of this compound would display a characteristic, structured fluorescence emission spectrum, the formation of excimers introduces a new, distinct emission band. nih.govnih.gov This excimer emission is typically broad, structureless, and significantly red-shifted compared to the monomer emission. nih.govresearchgate.net The appearance of this new band is a clear indication of intermolecular π–π stacking interactions in the excited state. The intensity of the excimer emission relative to the monomer emission is highly dependent on the concentration of the fluorophore; as concentration increases, the probability of an excited molecule encountering a ground-state molecule within the fluorescence lifetime increases, thus favoring excimer formation. In some systems, aggregation or solid-state packing can restrict molecular motion, leading to aggregation-enhanced excimer emission with high quantum yields. rsc.org

Vibrational Spectroscopy (Infrared, IR)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound provides direct evidence for its key structural features. The presence of the hydroxyl group is confirmed by two characteristic vibrations: a strong, broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibration (the broadening is due to hydrogen bonding), and a C-O stretching vibration, which for phenols typically appears in the 1260-1180 cm⁻¹ range. okstate.edu

The aromatic nature of the molecule is indicated by several bands. The C-H stretching vibrations of the aromatic rings are observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). okstate.edu The C=C stretching vibrations within the aromatic rings give rise to a series of characteristic absorptions in the 1600-1450 cm⁻¹ region. okstate.edu Furthermore, the pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. okstate.edu For example, the presence of five adjacent hydrogen atoms on the terminal phenyl ring would give rise to strong bands in this region. researchgate.netnist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |

| Phenolic O-H | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-O | Stretching | 1260 - 1180 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak, Sharp |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak, Sharp |

| Aromatic C-H | Out-of-Plane Bending | 900 - 675 | Strong, Sharp |

Theoretical Vibrational Dynamics Studies

Theoretical vibrational dynamics studies are crucial for understanding the molecular motion and spectroscopic properties of complex molecules like this compound. These computational methods allow for the prediction and interpretation of vibrational spectra (such as infrared and Raman) by modeling the molecule's potential energy surface and the quantum mechanical behavior of its constituent atoms. arxiv.org Techniques such as Density Functional Theory (DFT) are often employed to calculate the vibrational frequencies and normal modes. nih.gov These calculations provide a detailed picture of how different parts of the molecule move in each vibrational mode.

For a molecule like this compound, theoretical studies would focus on identifying the characteristic vibrational modes associated with its key functional groups. These include the stretching and bending vibrations of the hydroxyl (-OH) group, the various C-H stretching and bending modes of the phenanthrene and phenyl rings, and the complex skeletal vibrations of the fused aromatic system. By correlating these calculated frequencies with experimentally obtained spectra, a more precise assignment of the observed spectral bands can be achieved.

Furthermore, molecular dynamics simulations can offer insights into the structural dynamics of the molecule in different environments, such as in solution. arxiv.org These simulations can help in understanding how intermolecular interactions, like solvent effects, influence the vibrational spectra. arxiv.org The accuracy of these theoretical models is often validated by comparing the calculated vibrational frequencies with experimental data, with scaling factors sometimes applied to improve the correlation. researchgate.net

Below is a hypothetical table representing the kind of data that would be generated from a DFT study on this compound, illustrating the assignment of vibrational modes.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (PED) |

| 3580 | 3550 | O-H stretch | 98% O-H str |

| 3105 | 3090 | Aromatic C-H stretch (Phenyl) | 95% C-H str |

| 3085 | 3070 | Aromatic C-H stretch (Phenanthrene) | 96% C-H str |

| 1610 | 1600 | Aromatic C=C stretch | 70% C=C str, 15% C-H i.p. bend |

| 1495 | 1485 | Aromatic C=C stretch | 65% C=C str, 20% C-H i.p. bend |

| 1250 | 1240 | C-O stretch | 50% C-O str, 30% C-C str |

| 880 | 875 | Aromatic C-H out-of-plane bend | 85% C-H o.o.p. bend |

| 750 | 745 | Aromatic C-H out-of-plane bend | 88% C-H o.o.p. bend |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data allows for the determination of the unit cell parameters, which are the dimensions of the basic repeating unit of the crystal. The symmetry of the crystal is described by its space group. For a molecule like this compound, X-ray crystallography would reveal the planarity of the phenanthrene ring system and the dihedral angle of the phenyl substituent relative to the phenanthrene core. Furthermore, it would identify and characterize any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which are crucial in dictating the packing of the molecules in the crystal.

The structural information obtained from X-ray crystallography is fundamental for understanding the physical properties of the solid material and can be used to validate the results of theoretical calculations.

Below is a hypothetical table of crystallographic data that could be expected from an X-ray diffraction study of this compound.

| Parameter | Value |

| Empirical Formula | C₂₀H₁₄O |

| Formula Weight | 270.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 16.789 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1423.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.261 |

| R-factor | 0.045 |

V. Theoretical and Computational Chemistry Investigations of 7 Phenylphenanthren 1 Ol

Electronic Structure and Molecular Geometry Studies

Density Functional Theory (DFT) for Ground State Properties

A DFT study of 7-Phenylphenanthren-1-OL would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This process would yield key geometrical parameters such as bond lengths, bond angles, and dihedral angles. From the optimized geometry, various ground state electronic properties could be calculated, including the total energy, dipole moment, and the distribution of atomic charges (e.g., using Mulliken population analysis). These calculations would provide fundamental insights into the molecule's stability and polarity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Following a ground state DFT calculation, TD-DFT would be the method of choice for investigating the electronic excited states of this compound. This analysis would predict the vertical excitation energies, which correspond to the absorption of light and are fundamental to understanding the molecule's UV-visible absorption spectrum. The calculations would also yield oscillator strengths for each electronic transition, indicating their intensity, and would identify the nature of the transitions (e.g., π-π* or n-π*).

Conformational Analysis and Torsional Barriers of Phenyl Group

The rotational freedom of the phenyl group at the 7-position relative to the phenanthrene (B1679779) core is a key structural feature of this compound. A conformational analysis would involve calculating the change in the molecule's energy as the dihedral angle defining the orientation of the phenyl group is systematically varied. This would allow for the identification of the most stable conformation(s) and the determination of the energy barriers to rotation (torsional barriers). This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with its environment.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, this would involve visualizing the spatial distribution of these orbitals and calculating their energy levels. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule will be more reactive and more readily excited. The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Reaction Mechanism and Energetic Pathway Calculations

Transition State Analysis and Energy Barriers

Should a specific reaction involving this compound be of interest, computational methods could be used to elucidate its mechanism. This would involve identifying the structures of any transition states along the reaction coordinate. A transition state is a high-energy, transient species that represents the energy maximum on the pathway from reactants to products. By calculating the energies of the reactants, transition states, and products, the activation energy barriers for the reaction can be determined. This information is vital for predicting the reaction rate and understanding the feasibility of a proposed chemical transformation.

Proton Transfer and Deprotonation Studies

Proton transfer is a fundamental chemical process, and for a hydroxyl-substituted aromatic compound like this compound, understanding its acidity and the dynamics of proton loss is crucial. Computational studies on related phenol and naphthol derivatives have established methodologies to probe these phenomena. Theoretical calculations, often employing Density Functional Theory (DFT), can model the deprotonation process by calculating the potential energy surface for the removal of the phenolic proton.

The acidity of the hydroxyl group is influenced by the extensive π-conjugated system of the phenanthrene core and the electronic effects of the phenyl substituent. The stability of the resulting phenoxide anion is a key determinant of the compound's pKa. Computational models can predict the gas-phase acidity and, through the inclusion of solvent models, estimate the pKa in various media. These studies often involve calculating the Gibbs free energy change for the deprotonation reaction.

Furthermore, investigations into excited-state proton transfer (ESPT) can reveal how the acidity of the molecule changes upon photoexcitation. For similar aromatic alcohols, it has been shown that the hydroxyl group can become significantly more acidic in the excited state. Time-dependent DFT (TD-DFT) is a common method to explore the electronic characteristics of the excited state and predict its propensity for proton transfer.

Global Electrophilicity and Nucleophilicity Indices

For this compound, the electrophilicity index indicates its ability to accept electrons, while the nucleophilicity index quantifies its electron-donating capability. The presence of the electron-rich phenanthrene ring system and the hydroxyl group suggests significant nucleophilic character. Conversely, the aromatic system can also act as an electron acceptor in certain reactions.

The calculation of these indices for this compound and its potential reaction partners can provide valuable information about its reactivity in various chemical transformations. These theoretical predictions are instrumental in designing synthetic routes and understanding reaction mechanisms.

Table 1: Calculated Reactivity Indices for Phenanthrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity (ω) | Nucleophilicity (N) |

|---|---|---|---|---|

| Phenanthrene | -5.98 | -1.23 | 1.15 | 2.87 |

| Phenanthren-1-ol | -5.72 | -1.05 | 1.09 | 3.15 |

| 7-Phenylphenanthrene | -5.85 | -1.31 | 1.22 | 2.99 |

Note: The data in this table is illustrative and based on general trends for related compounds. Actual values for this compound would require specific DFT calculations.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Theoretical IR spectra, obtained from frequency calculations, can help in the assignment of vibrational modes observed in experimental spectra. By comparing the calculated and experimental frequencies, a detailed understanding of the molecular vibrations can be achieved.

TD-DFT calculations are employed to predict the electronic transitions responsible for the UV-Vis absorption spectrum. These calculations provide information on the excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities. The predicted spectrum can be correlated with experimental data to understand the nature of the electronic excitations, such as π-π* transitions within the aromatic system.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared with experimental NMR data to aid in the structural elucidation and assignment of resonances.

Table 2: Predicted Spectroscopic Data for a Phenanthren-1-ol System

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

|---|---|---|

| UV-Vis | λmax (nm) | ~350 |

| IR | O-H stretch (cm⁻¹) | ~3600 |

| ¹H NMR | Ar-H (ppm) | 7.5 - 8.9 |

| ¹³C NMR | C-OH (ppm) | ~155 |

Note: These values are representative for a phenanthren-1-ol system and serve as an example of what can be computationally predicted.

Intermolecular Interactions and Environmental Effects (e.g., Solvent Effects)

The behavior of this compound in the condensed phase is governed by its intermolecular interactions with surrounding molecules, including solvent molecules. Computational models can simulate these interactions and predict how they influence the compound's properties.

Solvent effects are particularly important and can be modeled using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is useful for studying how the solvent polarity affects properties like conformational stability and electronic spectra. Explicit models, which involve including individual solvent molecules in the calculation, are more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and protic solvent molecules.

These calculations can predict solvatochromic shifts in UV-Vis spectra, which are changes in the absorption or emission maxima as a function of solvent polarity. Understanding these effects is crucial for interpreting experimental data obtained in solution and for predicting the behavior of the compound in different chemical environments.

Vi. Research Applications and Contributions to Advanced Chemical Science

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The phenanthrene (B1679779) nucleus is a core structural motif in a wide array of natural products and functional materials. benthamscience.comscilit.com Consequently, functionalized phenanthrenes like 7-Phenylphenanthren-1-OL serve as crucial building blocks for the construction of more complex molecular architectures. The hydroxyl (-OH) and phenyl groups, along with the aromatic rings, offer multiple reactive sites for further chemical transformations.

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are powerful tools for elaborating the phenanthrene skeleton. benthamscience.com The hydroxyl group in this compound can be readily converted into other functional groups, such as a triflate, which is an excellent leaving group for palladium-catalyzed coupling reactions. This allows for the introduction of various substituents at the 1-position. Similarly, the phenyl group and the phenanthrene core can undergo further electrophilic substitution or C-H activation/functionalization, providing pathways to multi-substituted derivatives. nih.gov These strategies enable the synthesis of vital intermediates for pharmaceutical agents, organic electronics, and complex natural products. nih.govsemanticscholar.org The rigid phenanthrene scaffold is particularly useful for creating well-defined three-dimensional structures.

Development of Fluorescent Probes and Sensors

The inherent fluorescence of the phenanthrene ring system makes its derivatives attractive candidates for the development of molecular probes and sensors. The photophysical properties of these compounds are often highly sensitive to their local environment.

Derivatives of phenylphenanthrene have been successfully developed as fluorescent probes capable of sensing the polarity and rigidity of their microenvironments. nih.govresearchgate.netnih.gov Molecules with intramolecular charge transfer (ICT) characteristics are particularly effective for this purpose. nih.gov In a compound like this compound, photoexcitation can lead to a redistribution of electron density, creating a more polar excited state. The energy of this excited state, and thus the wavelength of the emitted fluorescence, is sensitive to the polarity of the surrounding solvent. nih.gov

In non-polar solvents, these probes typically exhibit blue-shifted, high-intensity fluorescence. As the solvent polarity increases, the emission tends to red-shift (move to longer wavelengths) with a decrease in fluorescence intensity. nih.gov This solvatochromic behavior allows the probe to map the polarity of different media, such as the hydrophobic pockets of proteins or the interior of micelles. nih.govnih.gov

Furthermore, the rotation of the phenyl group relative to the rigid phenanthrene plane can be hindered in viscous or rigid environments. This restriction of intramolecular rotation often leads to a significant increase in fluorescence quantum yield, a phenomenon known as aggregation-induced emission or restriction of intramolecular motion. This property allows such probes to report on the viscosity or "rigidity" of their local environment. nih.gov

A study on the closely related compound, methyl(10-phenylphenanthren-9-yl)sulfane (MPPS), demonstrates these principles effectively. Its fluorescence properties show marked changes in response to the polarity and rigidity of its surroundings, making it a powerful tool for studying microheterogeneous systems like surfactant micelles and protein binding sites. nih.govresearchgate.net

Table 1: Fluorescence Emission Maxima of a Phenylphenanthrene-based Probe (MPPS) in Various Solvents

This interactive table summarizes the fluorescence peak maxima (λfl max) of a probe structurally similar to this compound in solvents with different polarity, illustrating its sensitivity to the microenvironment.

| Solvent | Polarity (Dielectric Constant, ε) | Fluorescence Peak Maxima (λfl max, nm) |

| Cyclohexane | 2.02 | 410 |

| Dioxane | 2.21 | 425 |

| Ethyl Acetate | 6.02 | 430 |

| Tetrahydrofuran | 7.58 | 440 |

| Acetonitrile | 37.5 | 465 |

| Ethanol | 24.5 | 452 |

| Water | 80.1 | 490 |

Data sourced from studies on methyl(10-phenylphenanthren-9-yl)sulfane, a representative polarity-sensitive phenylphenanthrene derivative. nih.gov

To enhance the accuracy and reliability of fluorescence sensing, ratiometric probes are often designed. nih.gov These probes exhibit two distinct emission bands, and the ratio of their intensities is used as the sensing signal. This approach provides a built-in self-calibration that corrects for fluctuations in probe concentration, excitation intensity, and light scattering. nih.govmanchester.ac.uk

A derivative of this compound could be engineered into a ratiometric sensor through several strategies. One common method involves creating a system capable of Förster Resonance Energy Transfer (FRET). nih.gov In this design, the phenanthrene moiety could act as an energy donor, and an acceptor fluorophore could be chemically attached elsewhere on the molecule. The binding of a specific analyte could then alter the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency and a corresponding change in the ratio of the two emission intensities.

Another strategy involves designing a molecule where an analyte induces a structural change that alters the ICT character, leading to the appearance of a new, well-separated emission band. rsc.org This dual-emission property allows for the ratiometric measurement of the target analyte with high sensitivity and precision. cityu.edu.hk Such probes are highly valuable for quantitative measurements in complex biological systems. nih.gov

Ligand Design in Coordination Chemistry and Catalysis

The rigid and sterically defined structure of the phenanthrene scaffold makes it an excellent platform for the design of specialized ligands for coordination chemistry and asymmetric catalysis.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. acs.org This is often achieved through asymmetric catalysis, which relies on the use of chiral ligands to control the stereochemical outcome of a reaction. acs.orgrsc.org

The phenanthrene framework can be used to construct novel chiral ligands. Chirality can be introduced in several ways:

Atropisomerism: If bulky groups are introduced at appropriate positions on the phenyl and phenanthrene rings of this compound, rotation around the single bond connecting the two rings can be severely restricted. This hindered rotation can give rise to stable, separable atropisomers, which are chiral.

Attachment of Chiral Auxiliaries: Chiral groups can be chemically attached to the phenanthrene backbone. The inherent rigidity of the phenanthrene ensures that the chiral information is effectively transmitted to the metal center during catalysis. acs.org

Planar Chirality: The coordination of a metal fragment, such as Cr(CO)₃, to one of the aromatic rings of the phenanthrene system can generate planar chirality. researchgate.net

These chiral phenanthrene-based ligands can coordinate to transition metals, creating a well-defined chiral environment around the active site that can direct a substrate to react in a highly enantioselective manner. nih.govnih.gov

In homogeneous catalysis, the ligand bound to a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. researchgate.net Ligands derived from phenanthrene can offer unique steric and electronic properties. The extended π-system of the phenanthrene core can participate in electronic interactions with the metal center, modulating its reactivity.

Photosensitizers for Photochemical Research

Photosensitizers are molecules that, upon absorbing light, can transfer the absorbed energy to other molecules, thereby initiating photochemical reactions. For a compound such as this compound to be a viable photosensitizer, it would need to exhibit specific photophysical properties.

Key characteristics of an effective photosensitizer include:

Strong absorption in the visible or near-infrared region: This allows for the use of light that can penetrate various media, including biological tissues.

High intersystem crossing efficiency: The ability to transition from an excited singlet state to a longer-lived excited triplet state is crucial for many photochemical applications.

Long triplet state lifetime: A longer lifetime increases the probability of energy transfer to other molecules.

High quantum yield of reactive species generation: This often refers to the efficient production of singlet oxygen or other reactive oxygen species.

Without experimental data on the absorption spectrum, phosphorescence, and triplet state characteristics of this compound, its potential as a photosensitizer remains purely theoretical. Research in this area would first need to establish these fundamental photophysical parameters.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. These assemblies are held together by non-covalent intermolecular forces, such as hydrogen bonding, pi-pi stacking, and van der Waals forces.

For this compound to be utilized in supramolecular chemistry, its structure would need to facilitate specific molecular recognition and self-assembly processes. The presence of the hydroxyl (-OH) group and the aromatic phenanthrene and phenyl rings could theoretically participate in:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially directing the assembly of molecules into larger, ordered structures.

Pi-Pi Stacking: The flat, aromatic surfaces of the phenanthrene and phenyl moieties could interact with other aromatic systems, leading to the formation of columnar or layered supramolecular architectures.

However, without specific studies on the self-assembly behavior or host-guest interactions of this compound, its applications in supramolecular chemistry are speculative. Detailed structural and interaction studies would be required to explore its potential in creating functional supramolecular materials.

Vii. Future Research Directions and Emerging Challenges in Phenylphenanthrenol Chemistry

Novel Synthetic Routes for Diverse Phenylphenanthrenol Derivatives

The development of efficient and versatile synthetic methodologies is paramount for the exploration of the chemical space of phenylphenanthrenols. While classical methods for phenanthrene (B1679779) synthesis, such as the Bardhan-Sengupta synthesis and the Mallory photocyclization, provide foundational routes, future research will likely focus on strategies that offer greater control over substitution patterns and functional group tolerance. wikipedia.org

A significant challenge lies in the regioselective construction of the core structure. The synthesis of a specific isomer like 7-Phenylphenanthren-1-OL requires precise control over the placement of the phenyl and hydroxyl groups, which can be difficult to achieve with traditional methods. Future synthetic approaches may involve:

Transition-metal catalyzed cross-coupling reactions: These methods could enable the direct and regioselective introduction of the phenyl group onto a pre-functionalized phenanthrenol precursor.

Directed C-H activation/functionalization: This powerful strategy could allow for the direct installation of the phenyl or hydroxyl group at a specific position on the phenanthrene backbone, guided by a directing group.

Novel cyclization strategies: The development of new cyclization reactions that proceed under mild conditions and tolerate a wide range of functional groups will be crucial for accessing a diverse library of phenylphenanthrenol derivatives.

The table below illustrates a hypothetical comparison of a classical versus a modern synthetic approach for a generic phenylphenanthrenol, highlighting potential areas for improvement.

| Feature | Classical Synthetic Route (e.g., Multi-step classical reactions) | Novel Synthetic Route (e.g., C-H activation-based) |

| Number of Steps | Often > 5 steps | Potentially < 3 steps |

| Overall Yield | Low to moderate | Moderate to high |

| Regioselectivity | Often poor, leading to isomeric mixtures | High, directed by functional groups |

| Functional Group Tolerance | Limited | Broad |

| Atom Economy | Low | High |

Exploration of Advanced Functionalization Strategies

Beyond the synthesis of the core structure, the ability to selectively functionalize the phenylphenanthrenol scaffold is critical for tuning its properties and developing new applications. The phenanthrene nucleus has multiple positions available for substitution, but controlling the site of reaction is a significant hurdle. Reactions of phenanthrene typically occur at the 9 and 10 positions. wikipedia.org Future research will need to focus on developing methods for the selective functionalization of other positions.

Key areas for future exploration include:

Late-stage functionalization: The development of methods to introduce new functional groups into a pre-formed phenylphenanthrenol core is highly desirable as it would allow for the rapid generation of analogues for structure-activity relationship studies.

Orthogonal functionalization strategies: These would enable the selective modification of either the phenanthrene core or the appended phenyl ring without affecting the other.

Catalytic methods for asymmetric functionalization: For chiral phenylphenanthrenol derivatives, the development of enantioselective functionalization reactions is a key challenge.

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of phenylphenanthrenols is essential for the rational design of improved synthetic methods. Mechanistic studies, combining experimental techniques (such as kinetics and isotopic labeling) with computational chemistry, will be crucial for elucidating the intricate details of these transformations.

Future mechanistic investigations should aim to:

Identify and characterize key intermediates and transition states: This knowledge can provide insights into the factors that control the regio- and stereoselectivity of a reaction.

Unravel the role of catalysts and reagents: A deeper understanding of how catalysts and reagents interact with the substrate will enable the development of more efficient and selective reaction systems.

Model reaction pathways: Computational studies can be used to map out the energy landscape of a reaction, helping to predict the most favorable pathways and identify potential side reactions. mdpi.com

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and molecular modeling are poised to play an increasingly important role in the field of phenylphenanthrenol chemistry. nih.govmit.edunih.gov By using computational tools, researchers can predict the properties of yet-to-be-synthesized molecules, thereby guiding experimental efforts towards the most promising candidates.

Future applications of computational design and predictive modeling include:

In silico screening of virtual libraries: Large libraries of virtual phenylphenanthrenol derivatives can be computationally screened for desired properties, such as biological activity or material characteristics.

Prediction of spectroscopic and electronic properties: Computational methods can be used to predict the NMR, UV-Vis, and fluorescence spectra of new compounds, as well as their electronic properties, which is crucial for applications in materials science.

Modeling of intermolecular interactions: Understanding how phenylphenanthrenol derivatives interact with biological targets or other molecules is key to their application in medicinal chemistry and materials science.

The following table provides a hypothetical example of how computational modeling could be used to predict the properties of different phenylphenanthrenol isomers.

| Isomer | Predicted Absorption Maximum (nm) | Predicted Emission Maximum (nm) | Predicted HOMO Level (eV) | Predicted LUMO Level (eV) |

| 2-Phenylphenanthren-1-OL | 350 | 420 | -5.8 | -2.1 |

| This compound | 365 | 445 | -5.7 | -2.2 |

| 9-Phenylphenanthren-10-OL | 380 | 480 | -5.6 | -2.3 |

Integration of this compound in Emerging Research Fields

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a variety of applications in emerging research fields. While the industrial applications for phenanthrene itself are limited, its derivatives are found in dyes, plastics, and pharmaceuticals. wikipedia.orgbath.ac.uk

Potential areas where phenylphenanthrenols could make a significant impact include:

Materials Science: The rigid, planar structure and potential for luminescence make phenylphenanthrenols promising building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Medicinal Chemistry: The phenanthrene core is a privileged scaffold found in a number of natural products with biological activity, such as morphine. wikipedia.org Phenylphenanthrenol derivatives could be explored as novel therapeutic agents for a range of diseases.

Catalysis: Chiral phenylphenanthrenol derivatives could serve as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

The successful integration of this compound and its analogues into these fields will depend on interdisciplinary collaborations between synthetic chemists, materials scientists, and biologists. The challenges and opportunities outlined above highlight the vibrant and promising future of phenylphenanthrenol chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.